molecular formula C22H17N3O2S B301260 5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B301260
M. Wt: 387.5 g/mol
InChI Key: JQVWGNNQNKIWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyrimidine ring, which is further substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method starts with the reaction of 2,5-dimethylpyrrole with benzophenone to form an intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized pyrrole compounds, and reduced alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.

Medicine

Medicinally, the compound is explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes

Mechanism of Action

The mechanism of action of 5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(2-Methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of a pyrrole and pyrimidine ring system. This dual-ring structure provides a versatile platform for chemical modifications, enhancing its potential for various applications. Additionally, its ability to undergo multiple types of chemical reactions makes it a valuable compound for synthetic chemistry.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H17N3O2S/c1-14-16(12-18-20(26)23-22(28)24-21(18)27)13-19(15-8-4-2-5-9-15)25(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,23,24,26,27,28)

InChI Key

JQVWGNNQNKIWHF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O

Origin of Product

United States

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